molecular formula C10H7Br2NO2 B12627556 1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester CAS No. 918529-92-7

1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester

Cat. No.: B12627556
CAS No.: 918529-92-7
M. Wt: 332.98 g/mol
InChI Key: VDIVVTRPDGYQSA-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, features two bromine atoms at the 3 and 5 positions of the indole ring, which can significantly influence its chemical reactivity and biological properties.

Chemical Reactions Analysis

1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester involves its interaction with specific molecular targets. The bromine atoms can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester can be compared with other indole derivatives, such as:

The presence of the bromine atoms and the ester group in this compound makes it unique and suitable for specific applications in research and industry.

Properties

CAS No.

918529-92-7

Molecular Formula

C10H7Br2NO2

Molecular Weight

332.98 g/mol

IUPAC Name

methyl 3,5-dibromoindole-1-carboxylate

InChI

InChI=1S/C10H7Br2NO2/c1-15-10(14)13-5-8(12)7-4-6(11)2-3-9(7)13/h2-5H,1H3

InChI Key

VDIVVTRPDGYQSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=C(C2=C1C=CC(=C2)Br)Br

Origin of Product

United States

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